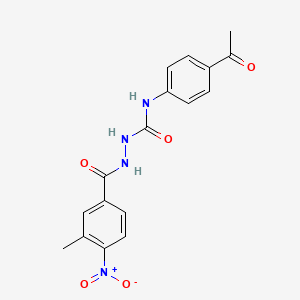![molecular formula C17H17F2N3O3S B4127769 N-(2,4-difluorophenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4127769.png)
N-(2,4-difluorophenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DFP-10825 and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
DFP-10825 works by binding to the active site of HDAC6, thereby preventing the enzyme from carrying out its normal function. This inhibition leads to an accumulation of acetylated proteins, which can have various effects on cellular processes. In cancer cells, the accumulation of acetylated proteins can lead to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activity of HDAC6, which is involved in the regulation of inflammatory responses. DFP-10825 has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a reliable method. The compound has also been found to have low toxicity in animal studies. However, one limitation of DFP-10825 is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DFP-10825. One area of research involves the development of more water-soluble derivatives of the compound. This could make it easier to use in various experiments and may lead to the development of new treatments for cancer and other diseases. Another area of research involves the study of DFP-10825 in combination with other drugs. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825 and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of a specific enzyme known as histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes, including cell division, movement, and protein degradation. By inhibiting HDAC6, DFP-10825 has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S/c1-10(25-13-5-3-4-12(9-13)24-2)16(23)21-22-17(26)20-15-7-6-11(18)8-14(15)19/h3-10H,1-2H3,(H,21,23)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLVGCVNCZVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=C(C=C(C=C1)F)F)OC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4127745.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4127761.png)
